An In-depth Technical Guide to trans-1,3-Diaminocyclohexane: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to trans-1,3-Diaminocyclohexane: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
Introduction
trans-1,3-Diaminocyclohexane is a saturated cyclic diamine that presents a unique stereochemical scaffold for applications in coordination chemistry, polymer science, and as a potential building block in medicinal chemistry. Unlike its more extensively studied 1,2- and 1,4-isomers, the trans-1,3-isomer offers a distinct spatial arrangement of its amino functional groups, which can impart specific conformational constraints and hydrogen bonding patterns in derivative molecules. This guide provides a comprehensive overview of the physical and chemical properties of trans-1,3-diaminocyclohexane, its synthesis and purification, and a discussion of its potential, yet underexplored, role in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this diamine.
Molecular Structure and Stereochemistry
trans-1,3-Diaminocyclohexane, with the chemical formula C₆H₁₄N₂, consists of a cyclohexane ring substituted with two amino groups at the 1 and 3 positions. The "trans" designation indicates that the two amino groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement has significant implications for the molecule's three-dimensional structure and its interactions with other molecules.
The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In trans-1,3-diaminocyclohexane, the most stable conformation is the one where both amino groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain in cyclohexane derivatives. The alternative chair conformation, with both amino groups in axial positions, is considerably less stable and therefore less populated at room temperature.
The diequatorial conformation of the amino groups in trans-1,3-diaminocyclohexane results in a specific spatial relationship between the two nitrogen atoms, influencing its properties as a ligand and a building block in organic synthesis. The molecule is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-diaminocyclohexane and (1S,3S)-1,3-diaminocyclohexane.
Caption: Chair conformations of trans-1,3-diaminocyclohexane.
Physical Properties
The physical properties of trans-1,3-diaminocyclohexane are summarized in the table below. It is important to note that some of the reported data may pertain to a mixture of cis and trans isomers, as the pure trans isomer is less commonly studied.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 198 °C (lit.) | |
| Melting Point | Not available | - |
| Density | 0.9652 g/cm³ | |
| Refractive Index | 1.4930-1.4970 | |
| pKa (predicted) | 10.70 ± 0.70 | |
| Solubility | Miscible with water | (for 1,2-isomer, likely similar for 1,3) |
Spectroscopic Properties
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and spin-spin coupling. The protons attached to the carbons bearing the amino groups (C1 and C3) would likely appear as multiplets in the downfield region of the aliphatic signals. The remaining methylene protons on the cyclohexane ring would also appear as complex multiplets. The chemical shifts would be influenced by the solvent used.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should be simpler, with distinct signals for the carbons of the cyclohexane ring. The carbons bonded to the amino groups (C1 and C3) would be expected to resonate at a lower field compared to the other ring carbons due to the deshielding effect of the nitrogen atoms.
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Infrared (IR) Spectroscopy: The IR spectrum of trans-1,3-diaminocyclohexane would be characterized by the N-H stretching vibrations of the primary amino groups, typically appearing as a doublet in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclohexane ring would be observed just below 3000 cm⁻¹. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region, and C-N stretching vibrations would appear in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry: A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[1] The mass spectrum would show the molecular ion peak (M⁺) at m/z 114, along with fragmentation patterns characteristic of cyclic amines.
Chemical Properties and Reactivity
The chemical reactivity of trans-1,3-diaminocyclohexane is primarily dictated by the two primary amino groups. These groups are nucleophilic and basic, and will undergo reactions typical of primary amines.
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Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
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Alkylation: Alkylation of the amino groups with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
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Schiff Base Formation: Reaction with aldehydes or ketones will form Schiff bases (imines). This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.
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Coordination Chemistry: As a bidentate ligand, trans-1,3-diaminocyclohexane can coordinate to metal ions to form chelate complexes. The diequatorial arrangement of the amino groups in the stable chair conformation would favor the formation of a six-membered chelate ring. While specific studies on the coordination chemistry of the trans-1,3-isomer are limited, related triaminocyclohexane ligands have been shown to form a variety of coordination complexes with transition metals.
Synthesis and Purification
Several synthetic routes to 1,3-diaminocyclohexane have been reported, with the hydrogenation of m-phenylenediamine being a common industrial method.[2] A laboratory-scale synthesis can be achieved through a multi-step process starting from resorcinol.[2]
Experimental Protocol: Synthesis from Resorcinol
This two-step protocol is adapted from a reported methodology for the synthesis of 1,3-cyclohexanediamine.[2]
Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione
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To a high-pressure autoclave, add resorcinol, water, a catalytic amount of Raney Nickel, and a base such as sodium hydroxide.
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Seal the autoclave and purge with hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure.
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Heat the mixture to the reaction temperature with vigorous stirring.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
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The crude 1,3-cyclohexanedione can be isolated or used directly in the next step.
Step 2: Reductive Amination of 1,3-Cyclohexanedione
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The crude 1,3-cyclohexanedione is dissolved in a suitable solvent (e.g., methanol) and placed in a high-pressure autoclave with a hydrogenation catalyst (e.g., Raney Nickel).
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The autoclave is sealed, purged with nitrogen, and then pressurized with ammonia.
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Hydrogen gas is then introduced to the desired pressure.
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The reaction mixture is heated and stirred for a specified time.
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After cooling and venting, the catalyst is removed by filtration.
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The resulting mixture of cis- and trans-1,3-diaminocyclohexane can be isolated by distillation.
Caption: Synthetic pathway from resorcinol to 1,3-diaminocyclohexane.
Purification
The separation of cis and trans isomers of diaminocyclohexanes can be challenging due to their similar physical properties. A potential method for the separation of trans-1,3-diaminocyclohexane from a mixture with its cis isomer is through the fractional crystallization of their salts. For the analogous 1,2-diaminocyclohexane, the sulfate salt of the trans isomer is significantly less soluble in water than the cis isomer, allowing for its selective precipitation.[3] A similar approach could likely be adapted for the 1,3-isomer.
Experimental Protocol: Purification via Salt Formation (Conceptual)
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Dissolve the mixture of cis- and trans-1,3-diaminocyclohexane in water.
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Slowly add a stoichiometric amount of a suitable acid (e.g., sulfuric acid) with stirring.
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Cool the solution to promote crystallization of the less soluble salt of the trans isomer.
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Collect the precipitate by filtration and wash with a small amount of cold solvent.
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The free trans-1,3-diaminocyclohexane can be regenerated by treating the salt with a strong base (e.g., NaOH) followed by extraction into an organic solvent.
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Final purification can be achieved by distillation.
Alternatively, column chromatography on a suitable stationary phase, such as neutral alumina, can be employed for the separation of the isomers.
Applications in Drug Development
The use of diaminocyclohexane scaffolds is well-established in medicinal chemistry. The trans-1,2-isomer is a key component of the platinum-based anticancer drug oxaliplatin, where it serves as a chiral ligand that influences the drug's activity and toxicity profile.[4] However, the application of trans-1,3-diaminocyclohexane in drug development is not as well-documented in publicly available literature.
Despite the lack of extensive research, the unique structural features of trans-1,3-diaminocyclohexane make it a potentially valuable scaffold for the design of novel therapeutic agents. The rigid cyclohexane core can serve as a non-aromatic spacer to orient pharmacophoric groups in a defined three-dimensional arrangement. The two amino groups provide convenient handles for the introduction of various substituents through well-established chemical transformations.
Potential Therapeutic Areas:
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Enzyme Inhibitors: The diamine can be used to synthesize molecules that can bind to the active sites of enzymes, with the cyclohexane core providing a rigid framework to position interacting functional groups.
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Receptor Ligands: The spatial separation and orientation of the amino groups could be exploited to design ligands that bind to specific receptors with high affinity and selectivity.
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Antimicrobial Agents: The basic amino groups can be incorporated into structures designed to interact with bacterial cell membranes or other microbial targets.
The development of new drugs often relies on the exploration of novel chemical space. trans-1,3-Diaminocyclohexane represents an underutilized building block that could lead to the discovery of new drug candidates with unique pharmacological profiles.
Safety and Handling
trans-1,3-Diaminocyclohexane is a corrosive and hazardous chemical that should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H318: Causes serious eye damage.
Precautionary Measures:
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Always work in a well-ventilated fume hood.
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Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
trans-1,3-Diaminocyclohexane is a chiral diamine with a unique and conformationally constrained structure. While it has been less explored than its 1,2- and 1,4-isomers, its distinct stereochemistry and the reactivity of its primary amino groups make it a valuable building block for organic synthesis and a potentially interesting scaffold for medicinal chemistry. This guide has provided a comprehensive overview of its known physical and chemical properties, synthetic methods, and potential applications. Further research into the coordination chemistry and biological activity of derivatives of trans-1,3-diaminocyclohexane is warranted and could lead to the development of new catalysts, materials, and therapeutic agents.
References
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PubChem. Compound Summary for CID 6999479, 1,3-Diaminocyclohexane, trans-. National Center for Biotechnology Information. [Link]
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Wikipedia. trans-1,2-Diaminocyclohexane. [Link]
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Li, X., et al. (2020). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 10(9), 1033. [Link]
- Google Patents.
